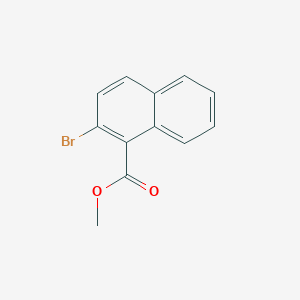

Methyl 2-bromo-1-naphthoate

Description

Overview of Naphthoate Derivatives as Versatile Chemical Building Blocks

Naphthoate derivatives, which are esters of naphthalenecarboxylic acids, represent a critical class of intermediates in organic synthesis. The naphthalene (B1677914) core, a bicyclic aromatic system, provides a rigid and sterically defined scaffold that is prevalent in many biologically active compounds and functional materials. The ester functionality within naphthoate derivatives offers a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification. rsc.org The reactivity of the naphthalene ring itself can be tailored by the position and nature of various substituents, making naphthoate derivatives highly versatile building blocks for constructing more complex molecular architectures. researchgate.net Their applications span from the synthesis of pharmaceuticals and agrochemicals to the development of novel dyes and polymers. nih.gov

Strategic Importance of Brominated Aromatic Esters in Modern Synthesis

The introduction of a bromine atom onto an aromatic ester scaffold, creating a brominated aromatic ester, is a strategic manoeuvre in modern organic synthesis. Bromine's presence significantly enhances the synthetic utility of the molecule, primarily by enabling a wide array of cross-coupling reactions. sci-hub.se Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are cornerstone methodologies in contemporary synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. google.commdpi.com

Brominated aromatic esters are particularly valuable substrates in these reactions due to the reactivity of the carbon-bromine bond. sci-hub.se This reactivity allows for the introduction of diverse functionalities, including alkyl, alkenyl, alkynyl, and aryl groups, onto the aromatic core. This versatility is exemplified by the use of compounds like methyl 6-bromo-2-naphthoate in the synthesis of complex pharmaceutical agents such as Adapalene, a third-generation retinoid. nbinno.com

The following table provides a brief overview of common cross-coupling reactions where brominated aromatic esters are valuable substrates.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., boronic acid or ester) | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base | C(sp²)–C(sp²) |

| Heck Reaction | Alkene | Palladium catalyst (e.g., Pd(OAc)₂) and a base | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst and a copper(I) co-catalyst | C(sp²)–C(sp) |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst and a phosphine (B1218219) ligand | C(sp²)–N |

Contextualizing Methyl 2-bromo-1-naphthoate within Naphthalene Chemistry Research

This compound is a specific isomer within the broader class of brominated naphthoate esters. Its structure features a methyl ester at the 1-position and a bromine atom at the 2-position of the naphthalene ring system. This particular arrangement of functional groups dictates its unique reactivity and potential applications in synthesis.

The position of the bromine atom at C-2 and the ester at C-1 influences the electronic properties and steric environment of the naphthalene core, which in turn affects its reactivity in synthetic transformations. Research into naphthalene derivatives often focuses on the regioselective functionalization of the aromatic ring system. nih.gov The presence of the bromo and ester groups on adjacent carbons in this compound presents interesting possibilities for the synthesis of fused heterocyclic systems and highly substituted naphthalene derivatives. While direct research on this compound is not as extensive as for some of its isomers, its structural motifs suggest it is a valuable intermediate for chemists exploring the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. mdpi.com

The table below outlines the key structural features of this compound.

| Property | Description |

| IUPAC Name | methyl 2-bromonaphthalene-1-carboxylate |

| CAS Number | 93353-65-2 rsc.org |

| Molecular Formula | C₁₂H₉BrO₂ |

| Molecular Weight | 265.10 g/mol |

| Key Functional Groups | Methyl Ester, Bromo |

| Aromatic System | Naphthalene |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9BrO2 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

methyl 2-bromonaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7H,1H3 |

InChI Key |

MFRZNVQARMZPFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC=CC=C21)Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Bromo 1 Naphthoate

Targeted Synthesis Approaches for Regioselective Bromination of Naphthoate Scaffolds

Achieving regioselective bromination on a naphthalene (B1677914) ring that already contains a substituent is a significant chemical challenge due to the complex electronic nature of the fused ring system. The substituent at the C-1 position, a methyl ester group (-COOCH₃), is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution reactions, this group directs incoming electrophiles to other positions, making the direct and selective introduction of a bromine atom at the adjacent C-2 position a non-trivial task.

Direct halogenation involves treating a methyl 1-naphthoate (B1232437) substrate with a brominating agent. The success of this approach hinges on the ability to control the position of the incoming bromine atom.

Common brominating agents for aromatic systems include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (like FeBr₃ or AlCl₃) and N-bromosuccinimide (NBS), often used with an acid catalyst or under photo-irradiation for radical mechanisms. mdpi.comlibretexts.org For electrophilic aromatic bromination, the reaction proceeds by generating a bromine electrophile that attacks the electron-rich naphthalene ring.

However, the ester group at the C-1 position deactivates the ring, making the reaction slower than with unsubstituted naphthalene. Furthermore, electrophilic attack on a 1-substituted naphthalene ring typically favors positions in the unsubstituted ring (C-5 and C-8) or the C-4 position in the substituted ring. Therefore, direct bromination of methyl 1-naphthoate is expected to produce a mixture of isomers, with the desired Methyl 2-bromo-1-naphthoate likely being a minor product. Achieving high regioselectivity for the C-2 position through this route is inherently difficult and generally not the preferred synthetic strategy.

| Reagent | Catalyst/Conditions | Expected Outcome | Reference |

| Br₂ | FeBr₃ or AlCl₃ | Mixture of isomers, low yield of 2-bromo product. | libretexts.org |

| N-Bromosuccinimide (NBS) | Acetonitrile, heat | Can provide regioselectivity in some aromatic systems, but selectivity for the 2-position on a 1-naphthoate is not favored. | mdpi.com |

A more effective and controllable strategy involves synthesizing the target molecule from a precursor that already has a functional group at the C-2 position, which can then be converted to a bromine atom. A common example of this approach is the Sandmeyer reaction, which converts a primary aromatic amine into a halide.

The synthetic sequence would be as follows:

Nitration: Start with 1-naphthoic acid and introduce a nitro group.

Reduction: Reduce the nitro group to an amine (e.g., 2-amino-1-naphthoic acid).

Diazotization: Convert the amine to a diazonium salt using nitrous acid (HNO₂) at low temperatures.

Sandmeyer Reaction: Displace the diazonium group with bromine using a copper(I) bromide (CuBr) catalyst to form 2-bromo-1-naphthoic acid.

Esterification: Convert the carboxylic acid to the methyl ester.

This multi-step pathway, while longer, provides unambiguous control over the position of the bromine atom, avoiding the isomeric mixture problems associated with direct halogenation of the naphthoate scaffold. Another viable interconversion route is the bromination of 1-naphthoic acid itself, followed by esterification. The carboxylic acid group directs electrophilic substitution, and while complex, conditions can be optimized to favor the 2-bromo isomer over others before proceeding to the esterification step.

Esterification Protocols for Naphthoic Acid Precursors

The most common and regiochemically precise route to this compound involves the esterification of 2-bromo-1-naphthoic acid. This precursor ensures the bromine is correctly positioned before the ester is formed.

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids into esters using an alcohol in the presence of a strong acid catalyst. rug.nl For the synthesis of this compound, this involves reacting 2-bromo-1-naphthoic acid with an excess of methanol (B129727) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol (methanol) is typically used as the solvent. chemicalbook.com The mixture is heated under reflux for several hours until the reaction is complete, as monitored by techniques like Thin-Layer Chromatography (TLC). chemicalbook.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by methanol. researchgate.netrsc.org

Typical Reaction Conditions for Fischer Esterification:

| Reactant | Reagent | Catalyst | Conditions | Yield | Reference |

| 6-Bromo-2-naphthalenecarboxylic acid | Anhydrous Methanol | Concentrated H₂SO₄ | Reflux overnight | 100% | chemicalbook.com |

| 2-bromo-6-methylnaphthalene (precursor to acid) | Methanol | Acid Catalyst | Not specified | 90.1% | google.com |

Data for analogous bromo-naphthoic acid compounds are presented to illustrate typical conditions and yields.

While Fischer esterification is robust, its harsh acidic conditions can be incompatible with sensitive substrates. rug.nl Alternative methods offer milder conditions or different reaction pathways.

Reaction with Diazomethane (B1218177): Diazomethane (CH₂N₂) is a highly effective reagent for converting carboxylic acids to methyl esters. The reaction is fast, clean, and proceeds at room temperature with nearly quantitative yields. cdnsciencepub.com However, diazomethane is toxic, explosive, and must be handled with extreme care, limiting its use to smaller-scale laboratory syntheses.

Conversion to Acid Chloride: A common two-step procedure involves first converting the carboxylic acid to a more reactive derivative, the acid chloride. 2-bromo-1-naphthoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 2-bromo-1-naphthoyl chloride. This intermediate is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield this compound. This method is highly efficient but involves an extra synthetic step.

N-Bromosuccinimide (NBS) Catalysis: Recent studies have shown that NBS can act as an efficient catalyst for the direct esterification of carboxylic acids under mild, metal-free conditions. nih.gov The reaction is typically performed by heating the carboxylic acid, alcohol, and a catalytic amount of NBS. This method avoids the use of strong mineral acids. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for Site-Specific Bromination

To maximize the yield of a specific isomer like this compound, particularly when using a direct bromination approach, careful optimization of reaction parameters is critical. The goal is to enhance the site-selectivity of the brominating agent for the C-2 position.

Key factors influencing the outcome of electrophilic aromatic bromination include:

Choice of Brominating Agent: N-bromosuccinimide (NBS) is often considered more selective than molecular bromine (Br₂). mdpi.com Its reaction mechanism can be tuned by the choice of solvent and the presence or absence of radical initiators or acid catalysts.

Catalyst: In reactions using Br₂, the Lewis acid catalyst (e.g., FeCl₃, AlBr₃, zeolites) plays a crucial role. The use of solid acid catalysts, such as zeolites, can enhance regioselectivity due to the shape-selective nature of their pores, potentially favoring one isomer over others. researchgate.net

Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and stabilize or destabilize reaction intermediates, thereby affecting the product distribution. Common solvents include dichloromethane (B109758) (DCM), acetonitrile, and acetic acid. mdpi.comresearchgate.net

Temperature: Lowering the reaction temperature can sometimes increase the selectivity of electrophilic aromatic substitution reactions by favoring the kinetically controlled product.

Stoichiometry: The molar ratio of the brominating agent to the substrate must be carefully controlled. Using an excess of the brominating agent can lead to the formation of di- or poly-brominated byproducts. sci-int.com

For a 1-naphthoate scaffold, achieving high selectivity for the 2-position remains a significant challenge. Therefore, synthetic strategies that rely on functional group interconversions (Section 2.1.2) followed by a highly optimized esterification protocol (Section 2.2) are generally the most reliable methods for producing this compound with high purity and in good yield.

Solvent Effects and Temperature Control in Synthetic Pathways

Solvents and temperature are critical parameters that profoundly impact reaction kinetics, solubility of reagents, and ultimately, the yield and purity of the desired product. Precise control of these factors is essential in the synthesis of bromo-naphthoate isomers.

For the synthesis of Methyl 6-bromo-2-naphthoate from 2-naphthoic acid, a multi-stage temperature and pressure profile is employed. The initial reaction is conducted at 150°C under a pressure of 6 atmospheres, which is later increased to 170°C and 15 atmospheres to drive the reaction to completion guidechem.com. This highlights the necessity of elevated temperature and pressure to overcome the activation energy for the bromination of the deactivated naphthalene ring. In a different synthetic route, the bromination of a precursor using a triphenylphosphine-bromine complex is performed at a significantly higher temperature range of 200–300°C google.com.

The choice of solvent is equally important. In the oxidation step to form 6-bromo-2-naphthalenecarboxylic acid, lower aliphatic carboxylic acids, with acetic acid being the most suitable, are used as the solvent google.com. For the esterification step, anhydrous methanol is the solvent of choice, as it also serves as the reagent for forming the methyl ester, typically under reflux conditions chemicalbook.com. Solvents also play a key role during the work-up and purification phases. For instance, chloroform (B151607) is used for extraction, and the final product may be purified by recrystallization from a suitable solvent system guidechem.com. The effect of the solvent on the selectivity of bromination, particularly the ortho:para ratio when using reagents like NBS, has been noted in other aromatic systems and is likely a key consideration in the synthesis of specific bromo-naphthoate isomers rsc.org.

Comparative Analysis of Synthetic Routes for Bromo-Naphthoate Isomers

The synthesis of different bromo-naphthoate isomers requires distinct chemical strategies, primarily differing in the choice of starting material and the method used to introduce the bromine atom at a specific position. A comparative analysis of these routes reveals the challenges and chemical principles involved in achieving regiochemical control.

One of the most extensively described routes is for Methyl 6-bromo-2-naphthoate . A common industrial method starts with 2-naphthoic acid, which undergoes a catalyzed bromination and esterification in a one-pot or sequential process. This method utilizes a sodium bromide/sodium hypobromite (B1234621) system in methanol under high temperature and pressure guidechem.com. An alternative pathway begins with 2-hydroxy-6-methylnaphthalene. This route involves the bromination of the hydroxylated precursor, followed by oxidation of the methyl group to a carboxylic acid, and a final esterification step google.com. This multi-step process allows for the specific placement of the bromo group guided by the directing effects of the substituents present in the intermediates.

In contrast, the synthesis of 3-Bromo-1-naphthoic acid , a precursor to its corresponding methyl ester, starts from a completely different framework: 1,8-naphthalic anhydride (B1165640). This pathway involves a sequence of bromination, mercuridecarboxylation, and protodemercuration to install the bromo and carboxyl groups at the desired 3- and 1-positions, respectively cdnsciencepub.com.

A logical, albeit not explicitly detailed, route to This compound would likely start with Methyl 1-naphthoate. The challenge in this approach is the direct electrophilic bromination, where the methoxycarbonyl group at the 1-position deactivates the ring. Achieving selective bromination at the adjacent C-2 position over other possible positions (like C-4, C-5, or C-7) would require a highly regioselective brominating agent and catalyst system to overcome the electronic and steric factors at play mdpi.com.

The following table summarizes the key differences between these synthetic strategies.

| Target Isomer | Starting Material | Key Reagents & Method | Reference |

|---|---|---|---|

| Methyl 6-bromo-2-naphthoate | 2-Naphthoic Acid | Direct bromination/esterification using NaBr, sodium hypobromite, and a TiO₂/SiO₂ catalyst in methanol under high pressure. | guidechem.com |

| Methyl 6-bromo-2-naphthoate | 2-Hydroxy-6-methylnaphthalene | Bromination with triphenylphosphine-bromine complex, followed by oxidation and esterification. | google.com |

| 3-Bromo-1-naphthoic Acid (precursor) | 1,8-Naphthalic Anhydride | Multi-step synthesis involving bromination, mercuridecarboxylation, and protodemercuration. | cdnsciencepub.com |

| This compound (hypothetical) | Methyl 1-naphthoate | Direct electrophilic aromatic bromination, requiring a highly regioselective catalyst and brominating agent (e.g., NBS). | N/A |

This comparison illustrates that the synthesis of a specific bromo-naphthoate isomer is not a trivial matter of mixing reagents but a targeted process where the synthetic route is designed based on the desired substitution pattern, often involving multiple steps to install functional groups in the correct sequence.

Reactivity and Advanced Chemical Transformations of Methyl 2 Bromo 1 Naphthoate

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The bromine atom attached to the naphthalene (B1677914) ring is a prime site for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthetic chemistry for building complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.gov For Methyl 2-bromo-1-naphthoate, the Suzuki reaction enables the introduction of diverse aryl, heteroaryl, vinyl, or alkyl groups at the C-2 position of the naphthalene core.

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

| Coupling Partner (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Product (Methyl 2-R-1-naphthoate) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 2-phenyl-1-naphthoate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Methyl 2-(4-methoxyphenyl)-1-naphthoate |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Methyl 2-(thiophen-2-yl)-1-naphthoate |

| Vinylboronic acid pinacol (B44631) ester | Pd(PCy₃)₂Cl₂ | K₂CO₃ | THF/Water | Methyl 2-vinyl-1-naphthoate |

This table represents typical conditions for Suzuki-Miyaura coupling reactions.

The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the formation of a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a primary method for synthesizing substituted alkenes, where the aryl group from this compound is transferred to one of the sp²-hybridized carbons of the alkene. wikipedia.org The reaction typically results in the substitution of a vinylic hydrogen atom. mdpi-res.com

The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org The final steps are a syn-β-hydride elimination to release the substituted alkene product and reductive elimination of the resulting palladium hydride complex with the base to regenerate the Pd(0) catalyst. libretexts.org The regioselectivity and stereoselectivity (typically favoring the trans isomer) are key features of this transformation. organic-chemistry.org

| Alkene Coupling Partner | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | Methyl 2-((E)-2-phenylvinyl)-1-naphthoate |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl 2-(2-(methoxycarbonyl)vinyl)-1-naphthoate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | Methyl 2-((E)-oct-1-en-1-yl)-1-naphthoate |

| Cyclohexene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Toluene | Methyl 2-(cyclohex-1-en-1-yl)-1-naphthoate |

This table illustrates potential Heck reaction pairings with this compound.

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org This reaction is the most straightforward method for preparing substituted alkynes, which are valuable building blocks in pharmaceuticals, natural products, and materials science. nih.gov

In this reaction, this compound can be coupled with various terminal alkynes to produce 2-alkynyl-1-naphthoate derivatives. The mechanism involves a palladium cycle similar to other cross-coupling reactions and a distinct copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation to the palladium complex, followed by reductive elimination to yield the final product. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

| Alkyne Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Methyl 2-(phenylethynyl)-1-naphthoate |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | Methyl 2-((trimethylsilyl)ethynyl)-1-naphthoate |

| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | Methyl 2-(hept-1-yn-1-yl)-1-naphthoate |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Acetonitrile | Methyl 2-(3-hydroxyprop-1-yn-1-yl)-1-naphthoate |

This table presents typical conditions for Sonogashira coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, as it overcomes the limitations of classical methods which often suffer from harsh conditions and limited substrate scope. wikipedia.orgsemanticscholar.org

Using this methodology, the bromine atom of this compound can be substituted with a wide variety of nitrogen nucleophiles, including primary and secondary alkylamines and anilines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to furnish the N-arylated product. libretexts.org

| Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Methyl 2-(morpholino)-1-naphthoate |

| Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | Methyl 2-(phenylamino)-1-naphthoate |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | Methyl 2-(benzylamino)-1-naphthoate |

| Diethylamine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | t-BuOH | Methyl 2-(diethylamino)-1-naphthoate |

This table provides examples of Buchwald-Hartwig amination conditions.

Reactions Involving the Methyl Ester Functional Group

The methyl ester at the C-1 position of the naphthalene ring is an important functional handle that can undergo transformations characteristic of carboxylic acid derivatives, primarily through nucleophilic acyl substitution.

Ester Hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.org The reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of methanol (B129727) to yield 2-bromo-1-naphthoic acid. youtube.com

Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com Subsequent elimination of the methoxide (B1231860) ion gives the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt (e.g., sodium 2-bromo-1-naphthoate). The reaction is driven to completion by this final acid-base step. ucoz.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This transformation can also be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification : In the presence of an acid catalyst, a different alcohol (R'-OH) can displace the methanol from this compound. The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. Using a large excess of the new alcohol drives the equilibrium toward the desired product.

Base-Catalyzed Transesterification : An alkoxide (R'-O⁻) serves as a potent nucleophile that attacks the ester's carbonyl carbon. masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism to yield a new ester and a methoxide ion. This process is also an equilibrium, and using the desired alcohol as the solvent can shift the equilibrium to favor the product. masterorganicchemistry.com

| Reagent(s) | Condition | Reaction Type | Product(s) |

| H₂O, H₂SO₄ (cat.) | Heat | Acid-Catalyzed Hydrolysis | 2-Bromo-1-naphthoic acid + Methanol |

| NaOH(aq) | Heat | Saponification | Sodium 2-bromo-1-naphthoate + Methanol |

| Ethanol, HCl (cat.) | Heat | Acid-Catalyzed Transesterification | Ethyl 2-bromo-1-naphthoate + Methanol |

| Sodium ethoxide in Ethanol | Heat | Base-Catalyzed Transesterification | Ethyl 2-bromo-1-naphthoate + Sodium methoxide |

This table summarizes hydrolysis and transesterification reactions for the methyl ester group.

Chemoselective Reduction of the Ester to Alcohol or Aldehyde

The methyl ester group of this compound can be selectively reduced to either a primary alcohol or an aldehyde, leaving the aryl bromide bond and the naphthalene ring intact. The choice of reducing agent and reaction conditions is critical to achieving the desired product chemoselectively.

Reduction to Primary Alcohol: The complete reduction of the ester to a primary alcohol, (2-bromonaphthalen-1-yl)methanol, is typically accomplished using a powerful hydride-donating reagent such as Lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com LiAlH₄ is a strong, non-selective reducing agent for carbonyl compounds but does not typically reduce isolated aromatic rings or cleave stable aryl-halide bonds under standard conditions. The reaction proceeds via the donation of hydride ions to the electrophilic carbonyl carbon of the ester.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 2-bromo-1-naphthaldehyde, requires a less reactive, sterically hindered hydride reagent. Diisobutylaluminium hydride (DIBAL-H) is commonly employed for this transformation. adichemistry.comwikipedia.org The reaction is performed at low temperatures, typically -78 °C, to prevent over-reduction to the alcohol. organic-synthesis.com At this temperature, a stable tetrahedral intermediate is formed, which does not collapse to the aldehyde until aqueous workup, thus preventing a second hydride addition.

The following table summarizes the reagents and expected outcomes for the chemoselective reduction of the ester group.

| Target Product | Reagent | Typical Conditions | Expected Outcome |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | THF or Diethyl ether, 0 °C to reflux | Complete reduction of the ester to a primary alcohol. |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF, -78 °C | Partial reduction of the ester to an aldehyde. |

Nucleophilic Substitution on the Naphthalene Ring System

The bromine atom at the C-2 position of this compound serves as a leaving group in nucleophilic substitution reactions. While aryl halides are generally resistant to classical nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups, wikipedia.orgmasterorganicchemistry.com they are excellent substrates for transition metal-catalyzed cross-coupling reactions. These reactions have become a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, utilizing a palladium catalyst to couple the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. tcichemicals.com This methodology is widely applicable and tolerates a broad range of functional groups. Studies on related bromo-naphthoate isomers have demonstrated their successful participation in Suzuki-Miyaura couplings to synthesize complex biaryl compounds. rsc.orgguidechem.comnih.gov This transformation is highly valuable for constructing the core structures of many pharmaceuticals and advanced materials.

The table below outlines a typical Suzuki-Miyaura cross-coupling reaction as it would be applied to this compound.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Dioxane/Water, Toluene, or DMF | Methyl 2-aryl-1-naphthoate |

Electrophilic Aromatic Substitution for Further Functionalization

Further functionalization of the this compound core can be achieved through electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents: the methoxycarbonyl group (-CO₂CH₃) and the bromo group (-Br).

Methoxycarbonyl Group (-CO₂CH₃): This group is strongly electron-withdrawing and acts as a deactivating, meta-director.

Bromo Group (-Br): This group is also deactivating due to its inductive effect but acts as an ortho, para-director due to resonance effects of its lone pairs. youtube.com

Both substituents are located on the same ring of the naphthalene system and are deactivating, making electrophilic attack on this ring energetically unfavorable. Consequently, substitution is strongly favored to occur on the unsubstituted, more electron-rich ring. Within the naphthalene system, the alpha-positions (C5 and C8) are generally more reactive toward electrophiles than the beta-positions (C6 and C7). youtube.com Therefore, electrophilic attack is predicted to occur primarily at the C5 and C8 positions of the unsubstituted ring.

The following table summarizes the analysis of directing effects for a representative EAS reaction.

| Reaction | Reagents | Directing Effects Analysis | Predicted Major Products |

| Nitration | HNO₃ / H₂SO₄ | Both -Br and -CO₂CH₃ are deactivating. Attack is favored on the unsubstituted ring at the more reactive α-positions. | Methyl 2-bromo-5-nitro-1-naphthoate and Methyl 2-bromo-8-nitro-1-naphthoate. |

Methyl 2 Bromo 1 Naphthoate As a Strategic Synthetic Intermediate

Utility in the Construction of Structurally Diverse Naphthalene (B1677914) Frameworks

The structure of Methyl 2-bromo-1-naphthoate offers two primary reaction sites for chemical modification: the carbon-bromine bond and the methyl ester group. This dual functionality allows for a range of transformations, making it an excellent starting material for creating diverse naphthalene-based molecules. The bromine atom is a particularly useful handle, serving as a reactive site for introducing various substituents onto the naphthalene ring through cross-coupling reactions.

Chemists can leverage reactions such as Suzuki, Stille, and Heck couplings to form new carbon-carbon bonds at the 2-position. This allows for the attachment of a wide variety of alkyl, alkenyl, and aryl groups. For instance, a Suzuki coupling reaction could be employed to introduce a phenyl group, yielding methyl 2-phenyl-1-naphthoate. The ester group can then be further modified, leading to a multitude of disubstituted naphthalene derivatives. This versatility makes the compound an indispensable tool for building complex molecular architectures tailored for specific applications. guidechem.com

Table 1: Potential Transformations of this compound

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-1-naphthoates |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-Alkenyl-1-naphthoates |

| Hydrolysis | LiOH, H₂O | 2-Bromo-1-naphthoic acid |

Precursor in the Synthesis of Substituted Naphthoic Acid Derivatives

This compound is a key precursor for a variety of substituted naphthoic acid derivatives. The synthetic pathway typically begins with the hydrolysis of the methyl ester functional group. This reaction, often carried out under basic conditions using reagents like lithium hydroxide (B78521) or sodium hydroxide, converts the ester into a carboxylic acid, yielding 2-bromo-1-naphthoic acid. guidechem.com

This intermediate, 2-bromo-1-naphthoic acid, retains the reactive bromine atom, which can then be used for further functionalization. For example, palladium-catalyzed reactions can be used to introduce different groups at the 2-position before or after the hydrolysis step. This sequential approach provides precise control over the final structure of the molecule. This methodology is analogous to the synthesis of adapalene, a third-generation retinoid drug, which utilizes methyl 6-bromo-2-naphthoate as a key intermediate that undergoes coupling and subsequent saponification (hydrolysis) to form the final naphthoic acid product. guidechem.com The ability to first perform a coupling reaction on the bromo-ester and then hydrolyze the ester to the acid is a powerful strategy for creating complex naphthoic acid derivatives. guidechem.comguidechem.com

Intermediate for the Preparation of Advanced Polycyclic Compounds

The inherent structure of this compound makes it an ideal intermediate for synthesizing advanced polycyclic aromatic hydrocarbons (PAHs) and other fused-ring systems. The bromine atom is a key feature, enabling its participation in intramolecular and intermolecular cyclization reactions that build additional rings onto the naphthalene framework.

One powerful technique is the palladium-catalyzed domino Heck/C–H activation sequence. In such a process, the aryl bromide portion of the molecule can react with a tethered alkene, leading to the formation of a new ring. While specific examples for this compound are not detailed, the principle has been demonstrated with related compounds like 8-bromo-1-naphthoic acid to construct seven-membered rings. acs.org This type of reaction allows for the efficient assembly of complex, fused polycyclic structures from relatively simple starting materials. Furthermore, photocycloaddition reactions involving the naphthalene ring itself can be used to create intricate tricyclic systems. researchgate.net These advanced synthetic methods open pathways to novel materials with unique electronic and photophysical properties.

Building Block in the Synthesis of Naphthyl Carbinols and Related Oxygenated Derivatives

This compound also serves as a valuable building block for naphthyl carbinols (naphthylmethanols) and other oxygenated derivatives. The synthesis of these compounds is achieved through the reduction of the methyl ester group.

This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction converts the ester functionality into a primary alcohol (-CH₂OH), resulting in the formation of (2-bromo-1-naphthalenyl)methanol. This product is a key intermediate in its own right. It retains the bromine atom, which can be used for subsequent cross-coupling reactions, and possesses a hydroxyl group that can be further oxidized or converted into other functional groups. This dual functionality allows for the synthesis of a diverse range of complex oxygenated naphthalene derivatives.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-1-naphthoic acid |

| (2-Bromo-1-naphthalenyl)methanol |

| 8-bromo-1-naphthoic acid |

| Adapalene |

| Lithium aluminum hydride |

| Lithium hydroxide |

| Methyl 2-phenyl-1-naphthoate |

| Methyl 6-bromo-2-naphthoate |

| Sodium hydroxide |

Rational Design and Synthesis of Derivatives and Analogues of Methyl 2 Bromo 1 Naphthoate

Principles of Structural Modification for Target-Oriented Synthesis

The Naphthalene (B1677914) Core: The fused aromatic rings provide a rigid, planar structure that can be substituted with various functional groups. Altering the position or nature of substituents (e.g., adding electron-donating or electron-withdrawing groups) can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule.

The Bromo Group: The bromine atom at the C2 position is a versatile synthetic handle. It can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce a wide variety of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse library of derivatives.

The Methyl Ester Group: The ester at the C1 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or different functional groups. These modifications can introduce new hydrogen bonding capabilities or alter the molecule's solubility and binding affinity.

The goal of these modifications is to systematically tune the molecule's properties to achieve a desired outcome, such as enhanced binding to a biological receptor or specific self-assembly behavior in a material. researchgate.netrjraap.com

| Structural Modification Area | Type of Modification | Potential Impact on Properties | Example Reaction Type |

|---|---|---|---|

| Naphthalene Core | Addition of substituents (e.g., -NO₂, -NH₂, -OH) | Alters electronic density, polarity, and steric hindrance. | Electrophilic Aromatic Substitution |

| C2-Bromo Group | Substitution with aryl, alkyl, or vinyl groups | Increases molecular complexity and modifies shape. | Palladium-catalyzed cross-coupling |

| C1-Ester Group | Conversion to amide or other esters | Changes hydrogen bonding potential and solubility. | Amidation, Transesterification |

Exploration of Novel Bromo-Naphthoate Analogues through Parallel Synthesis

Parallel synthesis is a high-throughput technique that enables the rapid generation of large, diverse libraries of related compounds, making it an essential tool in modern chemical and drug discovery. spirochem.com This method allows chemists to explore a wide chemical space efficiently by performing multiple reactions simultaneously in arrays, such as 24- or 96-well plates. spirochem.com

Applying this strategy to the Methyl 2-bromo-1-naphthoate scaffold would involve:

Scaffold Preparation: Synthesis of the core this compound molecule.

Library Generation: The scaffold is distributed into a multi-well plate. A diverse set of reactants is then added to the wells to react with the bromo or ester functional groups. For instance, a variety of boronic acids could be used in a parallel Suzuki coupling reaction to create a library of 2-aryl-1-naphthoates. Similarly, a range of amines could be used to generate a library of 1-naphthamides after hydrolysis of the ester.

This approach significantly accelerates the process of discovering novel structures with interesting properties, which can then be selected for more detailed investigation. spirochem.comsemanticscholar.org The ability to quickly synthesize hundreds of analogues is invaluable for building structure-activity relationship models. semanticscholar.org

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. They involve systematically altering the structure of a molecule and assessing the impact of these changes on its biological activity. collaborativedrug.com The primary objective is to identify which parts of the molecule (pharmacophores) are crucial for its function and which can be modified to improve properties like potency, selectivity, or metabolic stability. rjraap.comcollaborativedrug.com

For derivatives of this compound, an SAR study would correlate specific structural features with a measured biological effect (e.g., enzyme inhibition, receptor binding, or cytotoxicity). For example, studies on related 1,4-naphthoquinone (B94277) derivatives have shown that the nature and position of substituents significantly influence their anticancer activity. nih.gov A typical SAR analysis on bromo-naphthoate analogues might reveal that:

Small, electron-withdrawing groups on the naphthalene ring enhance activity.

A specific stereochemistry is required for optimal receptor fit.

Converting the ester to an amide with a particular substituent boosts potency.

These insights are critical for rationally designing next-generation compounds with improved therapeutic potential. rjraap.comresearchgate.net

Understanding how a molecule interacts with its biological target at an atomic level is key to rational drug design. Various biophysical and computational techniques are employed to study these molecular interactions. nih.govmdpi.com

Spectroscopic Techniques: Methods like fluorescence spectroscopy can be used to study the binding of small molecules to proteins, such as human serum albumin (HSA). nih.gov The intrinsic fluorescence of tryptophan residues in a protein can be quenched upon binding of a ligand, allowing for the calculation of binding constants (Kₐ) and the number of binding sites. nih.govmdpi.com

Computational Docking: Molecular modeling simulates the binding of a ligand (the naphthoate derivative) into the active site of a receptor (e.g., an enzyme or protein). These simulations can predict the preferred binding pose and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. researchgate.net

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of a ligand bound to its receptor, offering definitive proof of the binding mode and the specific atomic interactions involved.

By identifying the key amino acid residues or structural features within a binding site that interact with the naphthoate derivative, researchers can design new analogues with modifications that strengthen these interactions, leading to higher affinity and specificity. mdpi.com

Non-covalent interactions are the primary forces governing molecular recognition and binding between a ligand and its receptor. mdpi.com These interactions, while individually weak, collectively contribute to the stability of the ligand-receptor complex. Key non-covalent interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens). Modifying the ester group of this compound to an amide could introduce hydrogen bonding capabilities.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor, driven by the displacement of water molecules. The naphthalene core itself is a large hydrophobic scaffold.

π-Stacking Interactions: These occur between aromatic rings. The electron-rich π-system of the naphthalene core can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor's binding site. mdpi.com

Crystal structure analysis of the related isomer, Methyl 1-bromo-2-naphthoate, reveals an overlapped arrangement between parallel naphthalene rings of adjacent molecules, with a face-to-face distance of 3.590 Å. nih.gov This observation confirms the presence of significant π–π stacking in the solid state, an interaction that is also crucial for binding to biological targets. nih.govmdpi.com The rational design of derivatives can modulate these interactions by altering the electronic properties of the aromatic system, thereby fine-tuning binding affinity. acs.org

| Non-Covalent Interaction | Description | Relevance to Bromo-Naphthoate Scaffold |

|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | The naphthalene core can stack with aromatic residues in a binding site. nih.gov |

| Hydrogen Bonding | Electrostatic attraction between a proton in one molecule and an electronegative atom in another. | Can be engineered by modifying the C1-ester group to an amide or other functional group. |

| Hydrophobic Interactions | Tendency of nonpolar substances to aggregate in aqueous solution. | The large, nonpolar naphthalene system contributes significantly to hydrophobic binding. |

| Halogen Bonding | Interaction involving a halogen atom (bromine) as an electrophilic species. | The C2-bromo group could potentially act as a halogen bond donor to an electron-rich site. |

Development of Derivatives for Application in Supramolecular Chemistry

Supramolecular chemistry is the "chemistry beyond the molecule," focusing on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. nottingham.ac.uk Molecules like this compound can serve as excellent building blocks (synthons) for constructing larger, ordered supramolecular assemblies.

The design principles for these applications involve functionalizing the core scaffold to introduce specific recognition sites that can direct self-assembly. nottingham.ac.uk For example, derivatives could be designed to:

Form Liquid Crystals: By attaching long alkyl chains, the rigid naphthalene core can be induced to form ordered liquid crystalline phases.

Create Molecular Cages or Capsules: The bromo and ester groups can be used to link multiple naphthoate units together, potentially forming container molecules capable of encapsulating smaller guests. uva.nl

Assemble on Surfaces: Derivatives functionalized with carboxylic acids or other specific groups can self-assemble into highly ordered two-dimensional arrays on surfaces like graphite (B72142) or metals, which is of interest for nanotechnology and molecular electronics. nottingham.ac.uk

The predictable geometry of the naphthalene core, combined with the synthetic versatility of its functional groups, makes its derivatives promising candidates for the bottom-up construction of novel functional materials. core.ac.uk

Advanced Computational and Theoretical Investigations of Methyl 2 Bromo 1 Naphthoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic characteristics of molecules, which are fundamental to their chemical behavior.

While specific DFT studies on Methyl 2-bromo-1-naphthoate are not extensively available in the current literature, the principles of such analyses can be understood from studies on related naphthoic acid and bromo-naphthalene derivatives. DFT calculations are instrumental in determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule nih.govnih.gov. A smaller HOMO-LUMO gap generally implies higher reactivity nih.gov.

For substituted naphthalenes, the positions and electronic nature of the substituents significantly influence the molecular orbital energies. The bromine atom, being electronegative, and the methyl ester group, with its electron-withdrawing capabilities, will modulate the electron density distribution across the naphthalene (B1677914) ring system. Computational studies on similar aromatic compounds have shown that such substituents can alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity rsc.org. The analysis of molecular orbitals can also predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Naphthalenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.15 | -1.95 | 4.20 |

| 1-Bromonaphthalene | -6.28 | -2.10 | 4.18 |

| Methyl 2-naphthoate | -6.45 | -2.35 | 4.10 |

Note: The data in this table is illustrative and based on typical values for these or similar compounds from computational chemistry databases and literature. It is intended to provide a comparative understanding.

The aromaticity of the naphthalene core in this compound can be computationally assessed using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). These calculations quantify the degree of electron delocalization within the ring system, which is a hallmark of aromaticity. Substituents can influence the aromaticity of the individual rings in the naphthalene system.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) nih.gov. For this compound, the MEP map would be expected to show negative potential (electron-rich regions) around the oxygen atoms of the ester group and a region of positive potential (electron-poor) near the hydrogen atoms. The bromine atom would also influence the electron distribution due to its electronegativity. Such maps are invaluable for predicting how the molecule will interact with other reagents and its potential involvement in non-covalent interactions nih.gov.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for understanding its physical properties and how it interacts with its environment.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. A key parameter in this analysis is the dihedral angle, which describes the rotation around a bond. For this compound, the dihedral angle between the plane of the naphthalene ring and the methyl ester group is of particular interest.

Table 2: Selected Dihedral Angles from the Crystal Structure of Methyl 1-bromo-2-naphthoate

| Atoms Defining the Dihedral Angle | Angle (°) |

| Plane of Naphthalene Ring vs. Methoxycarbonyl Group | 29.8 (3) |

| Plane of Benzene (B151609) Ring 1 vs. Plane of Benzene Ring 2 | 1.11 (2) |

Source: Crystal structure data of Methyl 1-bromo-2-naphthoate. nih.govnih.gov

Molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into intermolecular interactions. For this compound in a condensed phase, these simulations could reveal the nature of π-π stacking and hydrogen bonding.

The crystal structure of the isomer, Methyl 1-bromo-2-naphthoate, indicates the presence of π-π stacking interactions between the parallel naphthalene ring systems of adjacent molecules, with a face-to-face distance of 3.590 (9) Å nih.govnih.gov. This type of interaction is a crucial factor in the packing of aromatic molecules in crystals. Theoretical studies on substituted naphthalene dimers have shown that dispersion forces are the dominant contributors to the stability of π-stacked arrangements acs.orgnih.gov.

While this compound does not have strong hydrogen bond donors, the oxygen atoms of the ester group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, MD simulations could predict the formation and dynamics of hydrogen bonding networks. Theoretical studies on related naphthoic acid derivatives have highlighted the importance of both strong and weak hydrogen bonds in their self-assembly and crystal engineering researchgate.net.

Mechanistic Elucidation of Reactions via Transition State Computations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate and understanding the reaction mechanism.

For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions at the ester group, transition state computations could be employed. For example, in a substitution reaction, calculations would model the approach of the nucleophile, the breaking of the carbon-bromine bond, and the formation of the new bond. A computational study on the electrochemically induced dissociation of the carbon-bromine bond in the radical anion of 1-bromo-2-methylnaphthalene (B105000) has provided a detailed picture of this process, suggesting a stepwise mechanism mdpi.com. While this is a different system, it demonstrates the utility of computational methods in elucidating the reactivity of bromo-naphthalenes. Such computational approaches can distinguish between different possible mechanistic pathways (e.g., concerted vs. stepwise) by comparing the activation energies of their respective transition states.

Advanced Spectroscopic and Structural Elucidation Methodologies for Methyl 2 Bromo 1 Naphthoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By mapping the hydrogen-carbon framework, NMR provides definitive evidence of atomic connectivity. For Methyl 2-bromo-1-naphthoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments allows for the complete and unambiguous assignment of all proton and carbon signals mdpi.com.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the distinct chemical environments of the nine hydrogen atoms in the molecule. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The six aromatic protons on the naphthalene (B1677914) ring would resonate in the aromatic region of the spectrum, each with a unique chemical shift and coupling pattern (multiplicity) determined by its neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show 12 distinct signals, corresponding to each of the unique carbon atoms in the asymmetric structure. Key signals would include the methyl carbon, the ester carbonyl carbon, and the ten carbons of the naphthalene ring system. The carbon atom bonded to the electronegative bromine atom would exhibit a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -OC H₃ | ~3.9 - 4.1 | Singlet (s) | ~52 - 55 |

| C =O | - | - | ~165 - 170 |

| Naphthalene C-H | ~7.2 - 8.5 | Doublet (d), Triplet (t), Multiplet (m) | ~120 - 135 |

| Naphthalene Quaternary C | - | - | ~125 - 140 |

| C -Br | - | - | ~115 - 125 |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions, which govern the material's macroscopic properties.

While a specific crystal structure for this compound has not been detailed in the reviewed literature, the analysis of its isomer, Methyl 1-bromo-2-naphthoate, provides an excellent example of the insights that can be gained nih.goviucr.org. The study of this isomer revealed that the methoxycarbonyl group is twisted with respect to the naphthalene ring system by a dihedral angle of 29.8°. Furthermore, the crystal packing is characterized by π–π stacking interactions between parallel naphthalene rings of adjacent molecules, with a face-to-face distance of 3.590 Å nih.goviucr.org. Such an analysis for this compound would similarly reveal its unique conformational preferences and solid-state packing arrangement.

Table 2: Crystal Structure Data for the Isomer, Methyl 1-bromo-2-naphthoate nih.goviucr.org

| Parameter | Value |

| Chemical Formula | C₁₂H₉BrO₂ |

| Molecular Weight | 265.10 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 9.3614 |

| b (Å) | 9.3014 |

| c (Å) | 12.069 |

| β (°) | 93.66 |

| Volume (ų) | 1048.7 |

Advanced Vibrational Spectroscopy: FT-IR and Raman Spectroscopic Analysis for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful method for identifying functional groups within a molecule. These two techniques are complementary, as the selection rules for vibrational modes differ.

For this compound, FT-IR and Raman spectra would provide a characteristic "fingerprint" based on its vibrational modes. The most prominent feature in the FT-IR spectrum would be the strong absorption band from the ester carbonyl (C=O) stretch. Aromatic esters typically show this band in the range of 1730–1715 cm⁻¹ spectroscopyonline.com. Other key vibrations include the C-O stretches of the ester group, the aromatic C=C and C-H stretching modes, and the C-Br stretch, which would appear at a lower frequency. Computational studies on related molecules like 6-bromo-2-naphthoic acid have utilized density functional theory (DFT) to predict and assign these vibrational frequencies with high accuracy nih.govsemanticscholar.org.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Medium |

| Ester C=O Stretch | FT-IR | 1730 - 1715 | Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1600 - 1450 | Medium to Strong |

| C-C-O Asymmetric Stretch | FT-IR | 1310 - 1250 | Strong |

| O-C-C Symmetric Stretch | FT-IR | 1130 - 1100 | Strong |

| C-Br Stretch | FT-IR, Raman | 600 - 500 | Medium to Weak |

High-Resolution Mass Spectrometry for Exact Mass Measurement and Fragmentation Pathway Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₉BrO₂), HRMS would verify its molecular formula to within a few parts per million.

Furthermore, the mass spectrum reveals the compound's fragmentation pattern upon ionization, offering valuable structural clues. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks (M⁺ and M+2⁺) of nearly equal abundance, arising from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br youtube.com.

The fragmentation of the molecular ion would likely proceed through several predictable pathways for an aromatic ester libretexts.orgthieme-connect.de. Common fragmentation events include the loss of the methoxy radical (•OCH₃, 31 Da), the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da), or the loss of the bromine atom (•Br, 79/81 Da). Subsequent fragmentation could involve the loss of neutral molecules like carbon monoxide (CO).

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (mass/charge) | Notes |

| Molecular Ion | [C₁₂H₉BrO₂]⁺ | 264 / 266 | Isotopic doublet due to ⁷⁹Br/⁸¹Br in ~1:1 ratio. |

| Loss of •OCH₃ | [C₁₁H₆BrO]⁺ | 233 / 235 | Loss of the methoxy radical. |

| Loss of •COOCH₃ | [C₁₀H₆Br]⁺ | 205 / 207 | Loss of the methoxycarbonyl radical. |

| Loss of •Br | [C₁₂H₉O₂]⁺ | 185 | Loss of the bromine radical. |

| Naphthyl Ion | [C₁₀H₇]⁺ | 127 | Formed after multiple fragmentation steps. |

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC) for Isomer Differentiation and Mixture Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound and for separating it from isomers and impurities. Given that multiple positional isomers of methyl bromo-naphthoate exist, these methods are crucial for confirming the identity of the 2-bromo-1-naphthoate isomer.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be highly effective for analyzing this aromatic compound. The separation would likely be performed on a C18 stationary phase with a mobile phase consisting of a gradient of acetonitrile and water sielc.com. Detection using a UV-Vis spectrophotometer would be ideal, as the naphthalene ring system is a strong chromophore. This method would effectively determine the purity of the sample, with the area of the main peak corresponding to its relative concentration calpaclab.com.

Gas Chromatography (GC): As a thermally stable and relatively volatile compound, this compound is also amenable to analysis by GC. A high-resolution capillary column with a non-polar or medium-polarity stationary phase would be used to separate the target compound from any closely related impurities or isomers. A flame ionization detector (FID) would provide quantitative purity data, while coupling the GC to a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of all components in a mixture.

Table 5: Hypothetical Chromatographic Conditions for the Analysis of this compound

| Technique | Parameter | Condition |

| HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (Gradient) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| GC | Column | Capillary (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | e.g., 100°C to 280°C at 10°C/min | |

| Detector | FID or Mass Spectrometer (MS) |

Catalysis and Ligand Design in the Context of Methyl 2 Bromo 1 Naphthoate

Exploration of Methyl 2-bromo-1-naphthoate as a Ligand Precursor in Coordination Chemistry

Naphthoate derivatives are recognized for their utility as precursors in the synthesis of ligands for coordination chemistry. The presence of both a carboxylate group and a halogenated aromatic ring provides multiple coordination sites and opportunities for post-synthetic modification. While direct studies on this compound as a ligand precursor are scarce, the broader class of naphthoate compounds has been successfully employed in the construction of coordination polymers and metal-organic frameworks (MOFs). The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then coordinate to metal centers. The bromo substituent, in turn, can be utilized in subsequent organic reactions to introduce other functional groups, thereby tuning the electronic and steric properties of the resulting ligand.

Investigation of its Role in Homogeneous and Heterogeneous Catalytic Systems

The application of naphthoate derivatives extends to their use in both homogeneous and heterogeneous catalysis. The aromatic system can act as a robust backbone for catalytic species, while the functional groups allow for immobilization on solid supports or modification to influence catalytic activity and selectivity.

Photocatalytic Applications and Photoinduced Chemical Transformations

The naphthalene (B1677914) core of this compound suggests potential for its use in photocatalysis. Naphthalene-based compounds are known to possess interesting photophysical properties, including the ability to absorb UV light and participate in energy or electron transfer processes. These properties are fundamental to their application as photosensitizers or as building blocks for photocatalytically active materials. While specific photocatalytic studies involving this compound are not documented, related naphthoate structures have been investigated for their role in photoinduced transformations.

Development of Chiral Catalysts from Naphthoate Derivatives

The development of chiral catalysts is a cornerstone of asymmetric synthesis. Naphthyl groups are frequently incorporated into chiral ligands and catalysts due to their rigid and well-defined steric bulk. The atropisomeric chirality of certain binaphthyl systems is a classic example. While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral ligands. The bromo and ester functionalities provide handles for the introduction of chiral auxiliaries or for the construction of more complex chiral architectures.

Interdisciplinary Applications and Future Research Trajectories

Development of Advanced Chemical Probes and Biosensors Utilizing Naphthoate Scaffolds

The naphthalene (B1677914) core is a well-established fluorophore, and its derivatives are frequently employed in the design of chemical sensors. The introduction of bromine and a methyl ester group onto the naphthoate scaffold, as seen in Methyl 2-bromo-1-naphthoate, provides reactive handles for further chemical modification, allowing for the construction of complex and highly specific molecular probes.

The development of advanced chemical probes often relies on a modular or scaffold-based synthesis approach. This strategy allows for the systematic modification of a core structure to fine-tune its properties for specific applications, such as targeted cellular imaging. For instance, fluorescent probes can be designed to detect reactive oxygen species or to localize within specific subcellular compartments. The versatility of a scaffold-based synthesis enables the creation of a diverse library of functional fluorophores from a small set of starting materials.

A concrete example of a related structure being used in this field is the synthesis of a fluorescent probe for detecting copper ions (Cu²⁺) using a 4-bromo-1,8-naphthalene anhydride (B1165640) derivative as the core fluorophore. nih.gov In this case, the naphthalene-based structure exhibits strong fluorescence that is quenched upon binding to copper ions, allowing for sensitive and selective detection. nih.gov This demonstrates the utility of the bromo-naphthalene scaffold in creating "turn-off" fluorescent sensors.

Furthermore, the broader field of biosensor development is increasingly reliant on innovative scaffolds to improve functionality and robustness. nih.gov These scaffolds can be biological, such as DNA nanostructures or proteins, and serve to orient the sensing elements in a way that enhances target accessibility and signal transduction. nih.govresearchgate.net The rigid, planar structure of the naphthoate scaffold makes it an attractive component for integration into these more complex biosensor designs, where it can serve as a signaling unit or a structural element.

Table 1: Examples of Scaffolds in Biosensor Development

| Scaffold Type | Principle of Operation | Potential Role of Naphthoate Moiety |

|---|---|---|

| Naphthalimide | Fluorescence quenching upon ion binding | Core fluorophore and signaling unit |

| DNA Nanostructure | Spatial organization of probes for enhanced target accessibility | Fluorescent reporter group attached to the DNA scaffold |

Integration into Novel Materials and Responsive Polymeric Systems

The structural rigidity and chemical reactivity of this compound make it a valuable building block for the synthesis of novel materials and "smart" polymers. Stimuli-responsive polymers, which undergo significant changes in their properties in response to external triggers like temperature, pH, or light, are of great interest for applications ranging from drug delivery to self-healing materials. researchgate.netnih.gov

The incorporation of the naphthoate moiety into a polymer backbone can impart several desirable properties. The bulky and hydrophobic naphthalene group can influence the polymer's solubility and thermal characteristics. For example, in temperature-responsive polymers, which often rely on a delicate hydrophilic/hydrophobic balance, the inclusion of naphthoate units could be used to tune the lower critical solution temperature (LCST)—the temperature at which the polymer undergoes a phase transition. nih.gov

Moreover, the bromine atom on the naphthoate ring is a key functional group for polymerization and modification. It can be utilized in various cross-coupling reactions to either attach the naphthoate unit as a pendant group or to incorporate it directly into the polymer main chain. Post-polymerization modification of the bromine atom provides a route to further functionalize the material. Similarly, the methyl ester group can be hydrolyzed to a carboxylic acid, which can introduce pH-responsiveness or serve as a point for further conjugation.

While direct examples of this compound in responsive polymers are not extensively documented, the versatility of its isomer, Methyl 6-bromo-2-naphthoate, in chemical synthesis suggests its potential. guidechem.com Its adaptability as a precursor for various compounds indicates that it can be a key component in creating tailored molecules for materials science. guidechem.com The development of polymers containing such aromatic scaffolds is an active area of research, aimed at creating materials with tunable mechanical, optical, or responsive properties.

Exploration in Medicinal Chemistry for Rational Drug Design (focused on synthetic and SAR aspects only)

In medicinal chemistry, the naphthalene ring is a common scaffold found in many therapeutic agents. This compound serves as a key starting material or intermediate in the synthesis of more complex, biologically active molecules. Its value lies in the predictable reactivity of its functional groups, which allows for controlled, stepwise assembly of a target drug molecule.

A prominent example of the synthetic utility of a closely related isomer is the use of Methyl 6-bromo-2-naphthoate as a crucial intermediate in the synthesis of Adapalene. guidechem.com Adapalene is a third-generation topical retinoid used in the treatment of acne. The synthesis involves a cross-coupling reaction where the bromine atom on the naphthoate ring is replaced, demonstrating the importance of this functional group as a synthetic handle. guidechem.com

The structure of this compound is also ideal for studies of structure-activity relationships (SAR). SAR is a fundamental concept in rational drug design that explores how specific structural features of a molecule contribute to its biological activity. mdpi.com By systematically modifying the this compound scaffold—for example, by replacing the bromine with different substituents or altering the ester group—medicinal chemists can probe the interactions between the molecule and its biological target.

The bromine atom, in particular, is a useful feature in SAR studies. Its size, electronegativity, and ability to form halogen bonds can significantly influence a molecule's binding affinity and selectivity for a target receptor or enzyme. mdpi.com The position of the bromo group on the naphthalene ring is critical and can dramatically alter the compound's biological profile. mdpi.com Therefore, compounds like this compound and its isomers are valuable tools for mapping the chemical space around a pharmacophore and optimizing lead compounds in the drug discovery process. guidechem.com

Table 2: Synthetic Utility of the Bromo-Naphthoate Scaffold

| Starting Material | Key Reaction Type | Product / Application Area |

|---|---|---|

| Methyl 6-bromo-2-naphthoate | Suzuki or similar cross-coupling | Synthesis of Adapalene intermediate |

| Methyl 6-bromo-2-naphthoate | Nucleophilic substitution / coupling | Precursor for various substituted naphthalenes |

Emerging Roles in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The ability of molecules to spontaneously organize into well-defined, functional structures through self-assembly is a cornerstone of this field.

The planar, aromatic nature of the naphthalene ring in this compound makes it highly susceptible to π–π stacking interactions. These interactions occur when the electron-rich π-systems of adjacent naphthalene rings overlap, creating an attractive force that can drive the self-assembly of molecules into ordered arrays, such as columns or stacks.

Crystallographic studies of the related isomer, Methyl 1-bromo-2-naphthoate, provide direct evidence of this phenomenon. nih.govnih.gov In the solid state, molecules of Methyl 1-bromo-2-naphthoate arrange themselves in an overlapped fashion, with a face-to-face distance of 3.590 Å between parallel naphthalene ring systems. nih.govnih.gov This distance is characteristic of stabilizing π–π stacking interactions and demonstrates the inherent tendency of this scaffold to self-assemble. nih.gov The presence of bromine and ester groups can further influence this packing through other intermolecular forces, such as dipole-dipole interactions or weak hydrogen bonds.

This capacity for self-assembly is critical for the bottom-up fabrication of novel organic materials with applications in electronics and photonics. For example, the ordered stacking of π-conjugated systems is a key requirement for efficient charge transport in organic semiconductors. polyu.edu.hk By designing naphthoate derivatives with specific functional groups that can direct their assembly in a predictable manner, it is possible to create new materials with tailored electronic or optical properties. The study of how substituents on the naphthalene core influence these packing arrangements is an active area of research, with this compound serving as a model system for understanding the fundamental principles of supramolecular assembly.

Table 3: Crystallographic Data for Methyl 1-bromo-2-naphthoate Illustrating Self-Assembly Parameters

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal structure |

| Space Group | P2₁/c | Defines the symmetry of the unit cell |

| Dihedral Angle (Rings) | 1.11 (2)° | Indicates the planarity of the naphthalene system |

| π–π Stacking Distance | 3.590 (9) Å | Evidence of non-covalent self-assembly interactions |

Data from a study on the isomer Methyl 1-bromo-2-naphthoate. nih.gov

Future Research Directions and Uncharted Territories